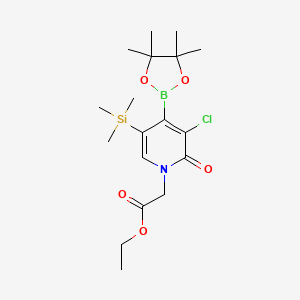
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, difluoromethoxy, and methylthio substituents on the thiophene ring, along with a carboxylate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo various substitution reactions to introduce the chloro, difluoromethoxy, and methylthio groups. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
科学的研究の応用
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in different chemical interactions, influencing its overall effect.
類似化合物との比較
Similar Compounds
Methyl 4-chloro-3-(methoxy)-5-(methylthio)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 4-chloro-3-(difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group, in particular, can enhance its stability and lipophilicity, making it distinct from other similar compounds.
特性
分子式 |
C8H7ClF2O3S2 |
|---|---|
分子量 |
288.7 g/mol |
IUPAC名 |
methyl 4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3 |
InChIキー |
YXCOIIWGNJXDHF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)
